2-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Description
2-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C18H15F2N3OS and its molecular weight is 359.39. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Sensors for Metal Ions
Compounds with benzimidazole and benzothiazole structures have been synthesized and evaluated as fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. Such compounds exhibit large Stokes shifts and high sensitivity and selectivity, making them useful in detecting these ions in various environments (Suman et al., 2019).
Anticancer Studies
Researchers have synthesized novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate and assessed its anticancer activity against human melanoma cells. Such studies highlight the potential of fluoro-substituted compounds in developing new anticancer therapies (Kumar et al., 2020).
DNA Binding and Antiproliferative Activities
Amidino substituted benzimidazole and benzothiazole compounds have been synthesized and shown to possess strong antiproliferative activities and DNA binding properties. These findings suggest their potential use in cancer treatment by interacting with DNA to inhibit cell proliferation (Cindrić et al., 2017).
Antimicrobial Evaluation
Fluorinated benzothiazolo imidazole compounds have been synthesized and evaluated for their antimycobacterial activity, showcasing the role of fluorinated compounds in developing new antimicrobial agents (Sathe et al., 2011).
Serotonin Receptors in Alzheimer's Disease
Research utilizing fluorine-labeled compounds has explored the quantification of serotonin 1A receptor densities in the brains of Alzheimer's disease patients, demonstrating the applicability of fluorinated compounds in neuroimaging and understanding neurodegenerative diseases (Kepe et al., 2006).
Properties
IUPAC Name |
2-fluoro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-13-7-5-12(6-8-13)16-11-22-18(23-16)25-10-9-21-17(24)14-3-1-2-4-15(14)20/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMPJDIIEVRKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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